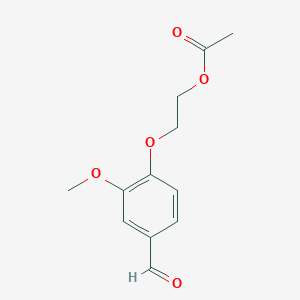

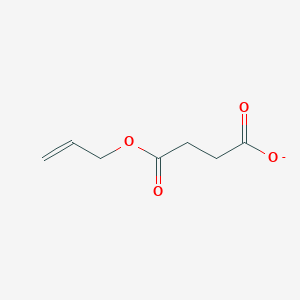

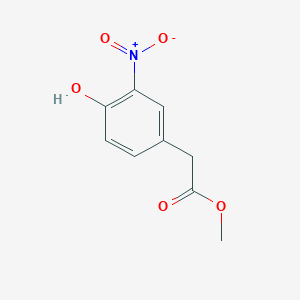

![molecular formula C14H21ClN2O B1332296 1-[4-(4-氯苯氧基)-丁基]-哌嗪 CAS No. 401805-13-8](/img/structure/B1332296.png)

1-[4-(4-氯苯氧基)-丁基]-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine

The compound 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives are known to interact with a range of biological targets, including serotonin receptors, which can lead to diverse biological effects such as antidepressant and antianxiety activities . The chlorophenoxy moiety in the compound suggests potential for increased lipophilicity and receptor binding affinity, which could be beneficial in drug design.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, was synthesized from 4-chlorobenzophenone through a series of reactions including reduction, bromination, and final reaction with anhydrous piperazine . Similarly, the synthesis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine would likely involve the attachment of the 4-chlorophenoxy moiety to a butyl-piperazine backbone through nucleophilic substitution or other suitable coupling reactions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal structures of certain piperazine derivatives have shown that the presence of specific substituents and their spatial arrangement are crucial for anti-malarial activity . The chlorophenoxy group in 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine could potentially affect the compound's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For example, the Mannich reaction has been used to synthesize antioxidants based on the piperazine scaffold . The presence of the chlorophenoxy group in 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine may allow for additional reactions, such as further substitution or coupling reactions, to introduce new functional groups or to create more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, a compound with antioxidant properties, involved characterization by IR and NMR spectroscopy, and its antioxidant activity was assessed using the DPPH free radical method . Similarly, the physical and chemical properties of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine would need to be characterized to determine its suitability for further development as a pharmacological agent.

科学研究应用

抗氧化潜力

一项研究专注于合成1,4-双[(1-羟基-4-t-丁基苯基)-甲基]哌嗪,这是一种类似于1-[4-(4-氯苯氧基)-丁基]-哌嗪的化合物,探索了其抗氧化能力。通过曼尼希反应制备的这种化合物表现出潜在的抗氧化作用,通过DPPH(1,1-二苯基-2-苦基肼)自由基方法证明了其中和自由基的功效 (Prabawati, 2016)。

抗分枝杆菌特性

在抗分枝杆菌研究领域,设计并测试了一系列基于2-丁基-4-氯咪唑基取代哌嗪-硫脲杂化物,与1-[4-(4-氯苯氧基)-丁基]-哌嗪有结构相关。这些化合物对结核分枝杆菌H37Rv(MTB)显示出强效抗结核活性,其中一些化合物表现出最小的细胞毒性,表明它们在治疗结核病方面具有潜力 (Jallapally et al., 2014)。

白血病细胞的区分剂

对丁酸哌嗪衍生物的研究,这些衍生物在结构上类似于1-[4-(4-氯苯氧基)-丁基]-哌嗪,揭示了它们作为人类白血病细胞分化剂的潜力。发现这些化合物影响人类红细胞白血病K562细胞和髓样白血病HL60细胞的分化和增殖速率,表明在癌症治疗策略中发挥作用 (Gillet et al., 1997)。

抗氧化剖面

一项研究评估了1-(苯氧乙基)-哌嗪衍生物在人类静脉血样本中的抗氧化性质。这些化合物显示出超氧化物歧化酶(SOD)活性和总抗氧化能力(TAC)的显著增加,与Trolox和白藜芦醇相当,表明它们作为抗氧化剂的潜力 (Pietrzycka et al., 2006)。

偏头痛管理

一项发现显示,包括1-对氯苯甲基-4-对-(叔丁基)-苯甲基-哌嗪(布克利辛)在内的某些1,4-二取代哌嗪,这些化合物在结构上与1-[4-(4-氯苯氧基)-丁基]-哌嗪有关,可以与已知的止痛药物协同作用以缓解偏头痛症状。这表明在偏头痛管理中具有潜在应用 (Moore & Davis, 2020)。

属性

IUPAC Name |

1-[4-(4-chlorophenoxy)butyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17/h3-6,16H,1-2,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZDBXNKKIWEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

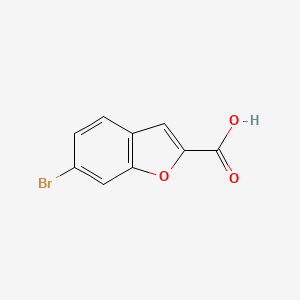

![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)

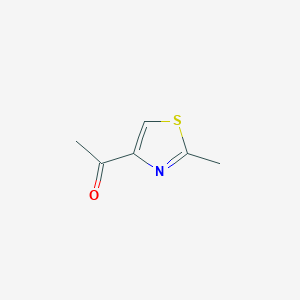

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)